molecular formula C16H19N3O3 B2400199 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034430-17-4

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2400199
CAS RN: 2034430-17-4
M. Wt: 301.346
InChI Key: DDUNRQUFDARHLF-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PFI-3, and it is a potent and selective inhibitor of the histone methyltransferase SETD7.

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing novel pyridine and naphthyridine derivatives, highlighting the importance of furan and pyridine units in constructing complex heterocyclic compounds. These synthetic pathways could be applicable to the targeted compound, offering routes to new materials with potential applications in pharmaceuticals and agrochemicals (Abdelrazek et al., 2010).

Antimicrobial Activity

Furan and pyridine derivatives have been investigated for their antimicrobial properties. For instance, N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibit moderate antimicrobial activity, suggesting that related compounds could be explored for antibacterial and antifungal applications (Reddy et al., 2003).

Catalysis and Chemical Transformations

The catalytic potential of furan derivatives has been demonstrated in the efficient production of hydroxymethylfurfural (HMF) from fructose, a key transformation in biomass conversion technologies. This indicates the broader utility of furan-based compounds in catalysis and sustainable chemistry applications (Román‐Leshkov et al., 2006).

Material Science

In material science, furanic compounds are key precursors in the synthesis of polymers and advanced materials. For example, selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) highlights the role of furan derivatives in developing biobased polymers, suggesting that similar methodologies could be applied to the synthesis and modification of materials based on the compound of interest (Jain et al., 2015).

properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(19-10-15-2-1-4-22-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h3,5-7,9,11,15H,1-2,4,8,10H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNRQUFDARHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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